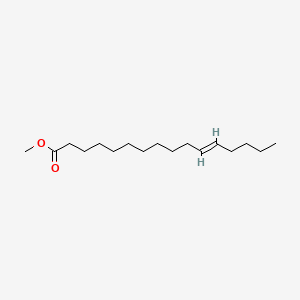

11-Hexadecenoic acid, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-hexadec-11-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-7H,3-5,8-16H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLFUMKMXKPZCT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 11-Hexadecenoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 11-Hexadecenoic acid, methyl ester. Due to a lack of extensive experimental data for this specific fatty acid methyl ester (FAME), this document combines predicted values with experimental data for closely related isomers to offer a valuable resource for researchers. Furthermore, it details the standard experimental protocols for determining these properties and outlines a general workflow for FAME analysis.

Core Physical Properties

This compound is a monounsaturated fatty acid methyl ester with the chemical formula C₁₇H₃₂O₂.[1][2][3] Its physical characteristics are influenced by the cis or trans configuration of the double bond at the 11th carbon. While specific experimental data for both isomers of this compound is limited, the following table summarizes the available predicted and comparative experimental values.

| Physical Property | (Z)-11-Hexadecenoic acid, methyl ester (Predicted) | (E)-11-Hexadecenoic acid, methyl ester (Predicted) | Palmitoleic acid, methyl ester ((9Z)-isomer - Experimental) |

| Molecular Formula | C₁₇H₃₂O₂[1][2] | C₁₇H₃₂O₂[3] | C₁₇H₃₂O₂ |

| Molecular Weight | 268.43 g/mol [1][4] | 268.43 g/mol [3] | 268.43 g/mol |

| Boiling Point | 90 °C at 0.02 Torr[1] | No data available | No data available |

| Melting Point | No data available | No data available | No data available |

| Density | 0.876 g/cm³[1] | No data available | No data available |

| Refractive Index | No data available | No data available | No data available |

| Physical State | Liquid (at room temperature)[2] | Liquid (assumed) | Liquid (at room temperature) |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of fatty acid methyl esters is crucial for their characterization, quality control, and application in various fields, including drug development and materials science. Standardized methodologies are employed to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point of a FAME can be determined using various methods, including distillation and gas chromatography.

Distillation Method:

A simple distillation apparatus can be used to determine the boiling point of a purified sample of this compound.

-

Apparatus Setup: A distillation flask is filled with the FAME sample and a few boiling chips. A thermometer is placed at the neck of the flask, with the bulb positioned just below the side arm leading to the condenser.

-

Heating: The flask is gently heated.

-

Data Collection: The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected. The temperature range over which the bulk of the liquid distills is noted as the boiling range.

Gas Chromatography (GC) Method:

Gas chromatography can be used to determine the boiling point by correlating the retention time of the FAME with the retention times of a series of n-alkane standards with known boiling points.

-

Sample Preparation: A solution of the FAME in a suitable solvent is prepared.

-

GC Analysis: The sample is injected into a gas chromatograph equipped with a nonpolar capillary column.

-

Data Analysis: The retention time of the FAME peak is compared to a calibration curve generated from the retention times of the n-alkane standards.

Determination of Melting Point

The melting point of a FAME, which is the temperature at which it transitions from a solid to a liquid, is a key indicator of its purity.

Capillary Method:

-

Sample Preparation: A small amount of the solidified FAME is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Density

Density, the mass per unit volume, is another important physical property.

Pycnometer Method:

-

Measurement of Empty Pycnometer Weight: A clean, dry pycnometer is weighed.

-

Measurement with Sample: The pycnometer is filled with the liquid FAME and weighed again.

-

Measurement with Water: The pycnometer is emptied, cleaned, filled with distilled water, and weighed.

-

Calculation: The density of the FAME is calculated using the weights of the pycnometer, the FAME, and the water, along with the known density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the FAME. It is a valuable property for identification and purity assessment.

Refractometer Method:

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid FAME are placed on the prism of the refractometer.

-

Measurement: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Analytical Workflow for FAME Characterization

The characterization of this compound, like other FAMEs, typically involves a multi-step analytical workflow to confirm its identity and purity. This workflow often includes chromatographic and spectroscopic techniques.

This workflow begins with the extraction of lipids from a biological or synthetic source, followed by transesterification to convert the fatty acids into their more volatile methyl esters. These FAMEs are then subjected to instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual FAMEs based on their retention times and mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the compound. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present. The data from these analyses are then interpreted to identify the compound, quantify its amount, and assess its purity.

References

Natural sources of (Z)-11-Hexadecenoic acid, methyl ester.

An In-depth Technical Guide to the Natural Sources of (Z)-11-Hexadecenoic acid, methyl ester

Introduction

(Z)-11-Hexadecenoic acid, methyl ester, also known as methyl palmitoleate, is a fatty acid methyl ester (FAME) with the chemical formula C₁₇H₃₂O₂[1]. This monounsaturated fatty acid derivative is of significant interest to researchers due to its role as a key intermediate and a direct component in the chemical communication systems of various organisms, most notably as an insect pheromone[2][3]. Its presence and function in nature, particularly in pest species, have made it a target for research in sustainable agriculture and pest management[4]. This guide provides a comprehensive overview of the natural sources, quantitative data, experimental protocols for isolation and identification, and the biological significance of (Z)-11-Hexadecenoic acid, methyl ester.

Natural Sources

(Z)-11-Hexadecenoic acid, methyl ester and its immediate precursors are found across different biological taxa, including insects, plants, and microorganisms.

Insects

The most well-documented natural sources of (Z)-11-Hexadecenoic acid and its derivatives (aldehydes, alcohols, and esters) are within the class Insecta, where they function as sex pheromones. Female moths of various species release these compounds to attract males for mating[4]. The specific ester, (Z)-11-Hexadecenoic acid, methyl ester, is a component of these complex pheromone blends.

-

Lepidoptera (Moths and Butterflies): The precursor, (Z)-11-Hexadecenoic acid, is a common pheromone component in several moth species, including the pine processionary moth (Thaumetopoea pityocampa) and the cotton bollworm moth (Helicoverpa armigera)[2][4]. In the rice pest Chilo suppressalis, the related (Z)-11-hexadecenal and (Z)-11-hexadecenol are key pheromone components[5]. The biosynthesis in species like Helicoverpa armigera involves the desaturation of palmitic acid to form (Z)-11-hexadecenoic acid, which is then converted to the active aldehyde pheromone[3].

Plants

While the saturated counterpart, Hexadecanoic acid, methyl ester (methyl palmitate), is commonly found in plants, the specific isomer (Z)-11-Hexadecenoic acid, methyl ester is less frequently reported in unmodified flora.

-

Pistia stratiotes (Water Lettuce): GC-MS analysis of an n-butanol fractionated hydroethanolic extract of Pistia stratiotes leaves identified the presence of hexadecanoic acid, methyl ester among other bioactive compounds[6].

-

Hibiscus sabdariffa (Roselle): The saturated methyl ester has been isolated from the calyx of the green variety of Hibiscus sabdariffa[7].

-

Celtis integrifolia : While not the specific target compound, the related 11-Octadecenoic acid methyl ester was isolated from the stembark of this traditional medicinal plant[8].

-

Genetically Modified Camelina sativa : In a significant advancement for sustainable pest control, researchers have genetically modified Camelina sativa to produce the precursor, (Z)-11-hexadecenoic acid, in its seed oil. This acid is then isolated and converted into pheromones for pest management[4].

Microorganisms

Fatty acids and their esters are fundamental components of microbial cell membranes.

-

Cytophaga hutchinsonii : The precursor acid, cis-11-Hexadecenoic acid, has been identified in the lipids of this bacterium[9].

-

Myxobacteria: The biosynthesis of iso-fatty acids has been studied in myxobacteria, providing insights into the pathways that could produce such compounds[1].

-

Nitrospira genus: A related compound, 7(Z)-Hexadecenoic acid, has been detected in strains of nitrite-oxidizing autotrophic bacteria of the genus Nitrospira[10].

Quantitative Data

Quantitative data on the concentration of (Z)-11-Hexadecenoic acid, methyl ester in natural sources is limited in publicly available literature. Most studies focus on the identification of the compound or the relative ratios of components in pheromone blends.

| Source Organism/System | Compound Measured | Ratio / Concentration | Reference |

| Chilo suppressalis (Rice Pest) | (Z)-11-hexadecenal (Z11-16:Ald) vs. (Z)-9-hexadecenal (Z9-16:Ald) | The ratio of Z11-16:Ald to Z9-16:Ald is a key factor in male moth attraction. | [5] |

| Engineered Yeast (Saccharomyces cerevisiae) | (Z)-11-hexadecenol (Z11-16:OH) | A 100 ml culture produced an average of 19.5 µg. | [11] |

| Thesium humile | 10-octadecenoic acid methyl ester & Hexadecanoic acid methyl ester | 27.45% and 21.25% of the fraction's peak area, respectively. | [12] |

Experimental Protocols

The extraction, isolation, and identification of (Z)-11-Hexadecenoic acid, methyl ester from natural sources typically involve multi-step procedures.

Extraction

-

Sample Preparation: The biological material (e.g., insect pheromone glands, plant leaves) is collected and often pulverized or homogenized to increase the surface area for extraction.

-

Solvent Maceration: The prepared sample is soaked in a sequence of organic solvents with increasing polarity. A common protocol involves successive maceration in n-hexane, ethyl acetate (B1210297), and methanol (B129727) at room temperature for 24 hours for each solvent[7].

-

Filtration and Concentration: The extracts are filtered to remove solid debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45-46°C) to yield the crude extract[7][8].

Isolation and Purification

-

Column Chromatography: The crude extract is subjected to fractionation using column chromatography. Silica gel is a commonly used stationary phase[7].

-

Gradient Elution: A solvent gradient (e.g., mixtures of hexane (B92381) and ethyl acetate in increasing polarity) is used to elute compounds from the column based on their affinity for the stationary phase[8].

-

Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing the compound of interest based on their retention factor (Rf) values[12].

Identification and Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical method for identifying volatile and semi-volatile compounds like FAMEs.

-

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

-

Analysis: The retention time and mass spectrum of the unknown compound are compared to those of a known standard and libraries like the NIST database for positive identification[1][12].

-

-

Spectroscopic Methods: For complete structural elucidation, other spectroscopic techniques may be employed.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the carbon-hydrogen framework of the molecule[8].

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and identification of (Z)-11-Hexadecenoic acid, methyl ester from a biological sample.

Caption: General experimental workflow for isolating and identifying natural compounds.

Pheromone Biosynthesis Pathway

This diagram outlines the biosynthetic pathway for producing the pheromone precursor (Z)-11-Hexadecenoic acid in moths like Helicoverpa armigera.

Caption: Biosynthesis of (Z)-11-Hexadecenoic acid as a pheromone precursor in moths.

Pheromone Signaling Pathway

The diagram below illustrates the process of chemical communication via sex pheromones in moths.

Caption: Moth sex pheromone signaling pathway from female release to male response.

References

- 1. (Z)-11-Hexadecenoic acid, methyl ester [webbook.nist.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Research team boosts environmentally sustainable pest control via insect pheromones | IANR News [ianrnews.unl.edu]

- 5. Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. journalaprj.com [journalaprj.com]

- 9. (Z)-11-hexadecenoic acid, 2416-20-8 [thegoodscentscompany.com]

- 10. caymanchem.com [caymanchem.com]

- 11. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

Role of 11-Hexadecenoic acid, methyl ester in microbial lipid profiles.

An In-depth Technical Guide to the Role of 11-Hexadecenoic Acid, Methyl Ester in Microbial Lipid Profiles

Introduction

This technical guide provides a comprehensive overview of this compound, a significant component in the lipid profiles of various microorganisms. Within the field of microbiology, the analysis of cellular fatty acids, particularly in their methyl-esterified form (FAMEs), is a cornerstone of chemotaxonomy, microbial physiology, and environmental microbiology. 11-Hexadecenoic acid (16:1Δ11), an isomer of the more common palmitoleic acid (16:1Δ9), offers a unique signature that aids in the identification and characterization of microbial species.

This document, intended for researchers, scientists, and drug development professionals, delves into the biosynthesis of this fatty acid, its role as a taxonomic and physiological biomarker, and the standardized analytical protocols required for its accurate quantification. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.

Core Concepts: Microbial Fatty Acids and Membrane Function

The cell membrane is a critical barrier that defines the boundary of a microorganism, regulating the passage of substances and housing essential metabolic processes. The fluidity and integrity of this membrane are largely determined by its lipid composition.[1] Bacterial membranes are primarily composed of glycerophospholipids, and the acyl chains of these lipids, which are fatty acids, exhibit significant diversity in chain length, saturation, and branching.[2]

This variation in fatty acid profiles is not random; it is a genetically determined trait that is highly conserved under standardized growth conditions, making it a powerful tool for microbial identification.[3] Furthermore, microorganisms actively remodel their membrane lipid composition in response to environmental stressors such as changes in temperature, pH, and osmotic pressure.[1][2] This adaptive mechanism, known as homeoviscous adaptation, ensures the membrane maintains optimal fluidity for survival. For instance, an increase in unsaturated fatty acids can enhance membrane fluidity at lower temperatures.[1]

The Role and Synthesis of 11-Hexadecenoic Acid

Biosynthesis Pathway

In bacteria, the synthesis of fatty acids is typically managed by the Type II fatty acid synthase (FAS II) system, a dissociated complex of monofunctional enzymes. The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. Through a series of elongation cycles, where malonyl-ACP is condensed with a growing acyl-ACP chain, saturated fatty acids like palmitic acid (16:0) are produced.

The introduction of a double bond to form monounsaturated fatty acids (MUFAs) like hexadecenoic acid can occur through two primary pathways. The anaerobic pathway, common in many bacteria including E. coli, involves the enzyme FabA, which creates a double bond at the C10 stage of synthesis. Subsequent elongation cycles can then position this bond at various locations along the final acyl chain. The aerobic pathway utilizes oxygen-dependent desaturase enzymes to introduce a double bond into a fully formed saturated fatty acid. The fungus Rhizophagus irregularis, for example, uses an OLE1-like desaturase to synthesize palmitvaccenic acid (16:1Δ11cis) from palmitic acid.[4]

Taxonomic and Physiological Significance

The specific isomer and abundance of hexadecenoic acid can serve as a valuable biomarker. While palmitoleic acid (16:1Δ9) is widespread, the presence of 11-hexadecenoic acid (also known as palmitvaccenic acid, 16:1Δ11cis or 16:1n-5) is characteristic of certain microbial groups.[4] For example, its presence can help differentiate species and strains within a genus. The fatty acid profile, including 11-hexadecenoic acid, acts as a "fingerprint" for a given microbial community.[5]

Beyond identification, the relative amount of 11-hexadecenoic acid can reflect the physiological state of the microorganism. Changes in its concentration may be indicative of an adaptive response to environmental conditions.[5] Additionally, certain fatty acids, including hexadecenoic acid, have been shown to possess antimicrobial properties, potentially playing a role in microbial competition and defense.[6][7] For example, a study on Bacillus subtilis isolated from a marine sponge identified n-hexadecenoic acid as a metabolite effective against biofilm-forming multidrug-resistant P. aeruginosa.[7]

Quantitative Data on 11-Hexadecenoic Acid and Isomers in Microorganisms

The percentage of specific fatty acids within the total lipid profile is a key quantitative metric. The following table summarizes the relative abundance of hexadecenoic acid isomers found in various microorganisms as reported in scientific literature. These variations underscore the importance of this fatty acid as a chemotaxonomic marker.

| Microorganism | Isomer | Relative Abundance (% of Total Fatty Acids) | Reference |

| Bifidobacterium sp. JCM 7042 | 7-cis-C16:1 | 2.3% | [8] |

| Goat Milk Lipids (Margarine) | 11-Hexadecenoic acid | 0.23% | [6] |

| Solieria pacifica (Red Alga) | cis-11-Hexadecenoic acid (16:1n-5) | 9.0% | [9] |

| Bifidobacterium boum JCM 1211 | Unknown C16:1 (not 9-cis) | 2.7% | [8] |

Note: The term "11-Hexadecenoic acid" often refers to the cis-11 isomer (palmitvaccenic acid). Different studies may analyze different isomers (e.g., 7-cis or 9-cis), highlighting the need for precise analytical methods.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

The standard procedure for analyzing microbial lipid profiles is Gas Chromatography (GC) of fatty acid methyl esters (FAMEs). This multi-step process converts cellular lipids into volatile derivatives suitable for GC analysis.

1. Cell Culture and Harvesting:

-

Grow the microorganism under strictly controlled and standardized conditions (medium, temperature, growth phase) to ensure reproducible fatty acid profiles.[10]

-

Harvest cells from the late logarithmic or early stationary phase of growth, typically by centrifugation. A consistent physiological age is critical.[10]

-

Wash the cell pellet to remove residual medium components.

2. Saponification (Liberation of Fatty Acids):

-

This step uses a strong base to break the ester linkages in complex lipids (phospholipids, lipopolysaccharides), releasing the fatty acids as salts.

-

Procedure: Add 1.0 mL of Reagent 1 (e.g., 45g NaOH in 150ml methanol (B129727) and 150ml distilled water) to the cell pellet.[10] Seal the tube and heat in a water bath at 100°C for 30 minutes.

3. Methylation (Esterification):

-

The fatty acid salts are converted into their corresponding volatile methyl esters (FAMEs) by acidic catalysis.

-

Procedure: After cooling, add 2.0 mL of Reagent 2 (e.g., 325ml 6.0N HCl in 275ml methanol) to the tube.[10] Seal and heat at 80°C for 10 minutes.

4. Extraction:

-

FAMEs are extracted from the aqueous solution into an organic solvent.

-

Procedure: After rapid cooling, add 1.25 mL of Reagent 3 (e.g., a 1:1 mixture of methyl-tert-butyl ether and hexane).[10] Mix gently for 10 minutes.

-

Centrifuge the tube to separate the phases. The upper organic phase contains the FAMEs.

5. Base Wash (Optional Cleanup):

-

To remove any residual reagents, the organic phase can be washed.

-

Procedure: Transfer the upper organic phase to a new tube. Add 3.0 mL of Reagent 4 (e.g., 10.8g NaOH in 900ml distilled water) and mix for 5 minutes.[10]

6. GC Analysis:

-

Transfer the final organic phase containing the FAMEs to a GC vial for analysis.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP 5-ms) and a Flame Ionization Detector (FID) is typically used.[10][11] For unambiguous identification, a Mass Spectrometer (MS) detector is employed (GC-MS).[12]

-

Identification: FAMEs are identified by comparing their retention times to those of known analytical standards.

-

Quantification: The concentration of each FAME is determined by the area under its corresponding peak, often normalized to an internal standard (e.g., pentadecanoic acid, C15:0) that is added at the beginning of the procedure.[11]

Conclusion

This compound is more than just a structural component of microbial cells; it is a dynamic biomarker rich with information. Its presence and concentration in a microbial lipid profile provide valuable insights for taxonomic classification, the study of physiological adaptation to environmental stress, and the discovery of novel bioactive compounds. The accuracy and reproducibility of these insights, however, are critically dependent on the use of standardized and meticulously executed experimental protocols, particularly for FAME analysis. As lipidomics technologies continue to advance, the nuanced roles of specific fatty acid isomers like 11-hexadecenoic acid will undoubtedly become even more significant in advancing our understanding of the microbial world.

References

- 1. Effect of some environmental factors on the content and composition of microbial membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental Influence on Bacterial Lipid Composition: Insights from Pathogenic and Probiotic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Methyl Ester Analysis - Creative Biogene [microbiosci.creative-biogene.com]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. An antimicrobial metabolite n- hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-depth Technical Guide to the Biosynthesis of Hexadecenoic Acids in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of hexadecenoic acids (C16:1) in plants. While the direct synthesis of 11-hexadecenoic acid is not a prominent pathway within plants themselves, this document elucidates the established routes for the formation of its isomers and explores the symbiotic interactions that lead to the production of this specific fatty acid. The guide details the enzymatic steps, presents quantitative data for key enzymes, and provides detailed experimental protocols for the analysis of these compounds.

Introduction to Fatty Acid Biosynthesis in Plants

The foundation of hexadecenoic acid synthesis lies in the de novo fatty acid synthesis pathway, which primarily occurs in the plastids of plant cells. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system. The elongation cycle involves a series of condensation, reduction, and dehydration reactions, with the growing acyl chain attached to an acyl carrier protein (ACP). The primary products of the plastidial FAS are palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP).

Biosynthesis of Hexadecenoic Acid Isomers in Plants

Palmitoyl-ACP (16:0-ACP) serves as the precursor for the synthesis of various C16:1 isomers through the action of soluble acyl-ACP desaturases. These enzymes introduce a double bond at specific positions in the fatty acid chain, a process critical for determining the fluidity of cell membranes and the properties of storage oils. The regioselectivity of these desaturases is a key determinant of the resulting isomer.

The Δ⁹-Desaturation Pathway: Synthesis of Palmitoleic Acid (9Z-hexadecenoic acid)

The most common C16:1 isomer in plants is palmitoleic acid (16:1Δ⁹). It is synthesized through the action of a Δ⁹-acyl-ACP desaturase, which introduces a cis double bond between carbons 9 and 10 of palmitoyl-ACP. While many Δ⁹-desaturases show a preference for stearoyl-ACP (18:0-ACP), some exhibit significant activity with palmitoyl-ACP.

Other Desaturation Pathways

Plants can also produce other C16:1 isomers, although these are generally less common. For instance, a Δ⁶-desaturase can act on palmitic acid to produce sapienic acid (16:1Δ⁶). The presence and activity of these different desaturases vary significantly between plant species.

It is important to note that a dedicated Δ¹¹-desaturase acting on palmitoyl-ACP to produce 11-hexadecenoic acid has not been widely identified as a primary pathway in plants.

The Role of Symbiosis in 11-Hexadecenoic Acid Formation

The primary context for the presence of 11-hexadecenoic acid (palmitvaccenic acid, 16:1Δ¹¹cis) in relation to plants is through symbiotic relationships with arbuscular mycorrhizal (AM) fungi, such as Rhizophagus irregularis. These fungi colonize plant roots and play a crucial role in nutrient uptake for the plant. In this symbiotic interaction, the plant provides the fungus with carbon in the form of sugars and fatty acids. The fungus then utilizes these plant-derived fatty acids for its own metabolic processes, which include the synthesis of 11-hexadecenoic acid. This fatty acid is a major component of the fungal lipids and is synthesized by a fungal OLE1-like desaturase that acts on palmitic acid (16:0) supplied by the plant.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in hexadecenoic acid biosynthesis.

Table 1: Kinetic Parameters of a Castor Δ⁹-18:0-ACP Desaturase and an Engineered Mutant with Enhanced 16:0-ACP Specificity

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (µM⁻¹min⁻¹) |

| Wild-type | 16:0-ACP | 4.3 ± 0.9 | 2.8 ± 0.2 | 0.65 |

| Wild-type | 18:0-ACP | 0.45 ± 0.05 | 49.3 ± 1.2 | 110 |

| Mutant 5.2 (T117R/G188L) | 16:0-ACP | 0.46 ± 0.07 | 25.3 ± 0.9 | 55 |

| Mutant 5.2 (T117R/G188L) | 18:0-ACP | 2.8 ± 0.4 | 17.0 ± 0.8 | 6.1 |

Data adapted from a study on the engineering of castor Δ⁹-18:0-ACP desaturase.

Table 2: Abundance of C16:1 Isomers in the Seed Oil of Androsace septentrionalis

| Fatty Acid | Systematic Name | Abbreviation | Content (%) |

| Palmitoleic acid | 9-cis-Hexadecenoic acid | 16:1Δ⁹c | 21.4 |

| 11-Hexadecenoic acid | 11-cis-Hexadecenoic acid | 16:1Δ¹¹c | Present |

This plant is a notable exception, containing detectable levels of 11-cis-hexadecenoic acid directly in its seed oil.[1]

Experimental Protocols

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes a common method for the extraction of total lipids from plant tissues and their conversion to FAMEs for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh or frozen plant tissue

-

0.9% (w/v) NaCl solution

-

2.5% H₂SO₄ in methanol

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Glass test tubes with Teflon-lined screw caps

-

Water bath or heating block

-

Centrifuge

-

Nitrogen evaporator (optional)

Procedure:

-

Homogenization: Homogenize 50-100 mg of plant tissue in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), containing a known amount of the internal standard.

-

Extraction: Add additional chloroform and methanol to the homogenate to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v). Vortex thoroughly and then add 1 volume of chloroform and 1 volume of 0.9% NaCl solution. Vortex again and centrifuge to separate the phases.

-

Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Transmethylation: Add 2 mL of 2.5% H₂SO₄ in methanol to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour.

-

FAME Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

-

Sample Preparation for GC-MS: Transfer the upper hexane layer containing the FAMEs to a new vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A polar capillary column (e.g., BPX70 or SP-2560) is recommended for the separation of fatty acid isomers.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Data Analysis:

-

Fatty acids are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.

-

Quantification is performed by comparing the peak area of each fatty acid to the peak area of the internal standard.

Heterologous Expression of Desaturase Enzymes

This protocol provides a general workflow for expressing a plant desaturase gene in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

Procedure:

-

Gene Cloning: Isolate the full-length cDNA of the desaturase gene from the plant of interest and clone it into an appropriate expression vector for the chosen host.

-

Transformation: Transform the expression construct into the host cells.

-

Expression Induction: Grow the transformed cells under conditions that induce the expression of the recombinant protein.

-

Substrate Feeding: Supplement the growth medium with the fatty acid substrate (e.g., palmitic acid) to be tested.

-

Lipid Analysis: After a suitable incubation period, harvest the cells, extract the lipids, and analyze the fatty acid profile by GC-MS to detect the product of the desaturase activity.

In Vitro Enzyme Assay for Acyl-ACP Desaturase Activity

This assay measures the activity of a purified or partially purified desaturase enzyme.

Materials:

-

Purified recombinant desaturase.

-

[¹⁴C]-labeled acyl-ACP substrate (e.g., [¹⁴C]-palmitoyl-ACP).

-

Reaction buffer containing necessary cofactors (e.g., NADPH, ferredoxin, ferredoxin-NADP⁺ reductase).

-

Scintillation counter.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the buffer, cofactors, and the desaturase enzyme.

-

Initiation: Start the reaction by adding the radiolabeled acyl-ACP substrate.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Termination and Product Separation: Stop the reaction and hydrolyze the acyl-ACPs. The resulting free fatty acids are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactive product formed is quantified using a scintillation counter.

Mandatory Visualizations

Biosynthesis Pathway of C16 Fatty Acids in Plants

Caption: Overview of C16 fatty acid biosynthesis and modification in plants and symbiotic fungi.

Experimental Workflow for Fatty Acid Analysis

Caption: A typical experimental workflow for the analysis of fatty acids from plant tissues.

References

A Technical Guide to 11-Hexadecenoic Acid, Methyl Ester as a Fatty Acid Methyl Ester (FAME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hexadecenoic acid, methyl ester (C17H32O2) is a monounsaturated fatty acid methyl ester (FAME).[1] As a derivative of a C16 fatty acid, it belongs to a class of molecules crucial for energy storage, cellular membrane structure, and signaling.[1] FAMEs are the chemically modified products of fatty acids or triglycerides, prepared for analytical purposes, particularly for gas chromatography (GC). The analysis of FAME profiles is a standard technique in microbiology for species identification, in nutrition to assess the fatty acid composition of foods, and in biomedical research to identify potential disease biomarkers.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical protocols, and known biological context. While its positional isomer, palmitoleic acid (cis-9-hexadecenoic acid), is extensively studied as a "lipokine" with metabolic benefits, specific research on the 11-isomer is less common.[2][3] However, the precise identification of fatty acid isomers is critical for correctly interpreting lipidomic pathways and understanding desaturase enzyme activities.[4]

Physicochemical Properties

This compound is a long-chain ester typically appearing as a colorless to pale yellow liquid with a fatty odor.[5] Its methyl ester functional group increases its solubility in organic solvents while reducing water solubility.[5] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H32O2 | [1][6] |

| Molecular Weight | 268.43 g/mol | [1][6][7] |

| CAS Number | 55000-42-5 | [5][6] |

| LogP (Octanol/Water) | 5.417 | Cheméo (Calculated)[7] |

| Water Solubility (log10WS) | -5.65 mol/L | Cheméo (Calculated)[7] |

| Boiling Point (Normal) | Not available |

| Melting Point | Not available | |

Synthesis and Preparation

The synthesis of this compound is primarily achieved through the esterification of its parent fatty acid or, more commonly, via transesterification of lipids containing the fatty acid. This conversion into a more volatile, less polar FAME is essential for subsequent GC analysis.[8]

Logical Workflow for FAME Preparation

The general process involves the conversion of complex lipids into simple methyl esters.

Caption: General Workflow for FAME Preparation.

Experimental Protocol: Acid-Catalyzed Transesterification

This protocol is a standard method for preparing FAMEs from dried lipid extracts for GC-MS analysis.[8][9]

-

Reagent Preparation : Prepare a 1M methanolic HCl methylation reagent by mixing 20 mL of methanol (B129727) with 10 mL of 3 M methanolic HCl. Prepare a 0.9% (w/v) sodium chloride wash solution.[9]

-

Reaction Setup : To the dried lipid extract in a sealed glass tube, add 1000 µL of the 1M methanolic HCl reagent.[9]

-

Incubation : Tightly cap the tubes and heat them in an 80°C water bath for 1 hour. This temperature is above the boiling point of methanol, so a secure seal is critical.[9]

-

Cooling : Remove the tubes from the water bath and allow them to cool to room temperature before opening.[9]

-

FAME Extraction : Add 150 µL of n-hexane (or isooctane) and 1000 µL of the 0.9% sodium chloride solution to the tube. Vortex thoroughly for 1 minute to mix.[9]

-

Phase Separation : Centrifuge the tubes for 10 minutes at approximately 1,500 x g to separate the aqueous and organic (hexane) phases.[9]

-

Sample Collection : Carefully transfer approximately 100 µL of the upper hexane (B92381) layer, which contains the FAMEs, to an autosampler vial with a glass insert for GC-MS analysis.[9]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the separation, identification, and quantification of FAMEs. The position of the double bond in isomers like 11-hexadecenoic acid can be determined through specific GC conditions and analysis of the mass spectrum, sometimes aided by derivatization.

Workflow for GC-MS Analysis of FAMEs

References

- 1. Buy this compound | 55000-42-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 55000-42-5: this compound [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 55000-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Potential Therapeutic Applications of 11-Hexadecenoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hexadecenoic acid, also known as palmitvaccenic acid, is a monounsaturated omega-5 fatty acid.[1][2] While research on its specific therapeutic applications is still emerging, the broader class of hexadecenoic acid isomers has garnered significant attention for its potential roles in modulating inflammatory responses and metabolic diseases.[3][4] This technical guide provides a comprehensive overview of the current understanding of 11-hexadecenoic acid and its derivatives, with a focus on their therapeutic potential, underlying signaling pathways, and the experimental methodologies used to investigate them.

Although direct evidence for the therapeutic effects of 11-hexadecenoic acid is limited, studies on its isomers, such as palmitoleic acid (an omega-7 fatty acid) and 10(Z)-hexadecenoic acid, offer valuable insights into the potential pharmacological activities of this class of fatty acids.[5][6] This guide will synthesize findings from related isomers to extrapolate potential applications for 11-hexadecenoic acid and its derivatives, while clearly delineating the areas where further research is needed.

Quantitative Data on the Biological Activities of Hexadecenoic Acid Isomers

The following tables summarize key quantitative data from studies on various isomers of hexadecenoic acid, providing a basis for understanding their potential therapeutic efficacy.

Table 1: Anti-inflammatory Effects of 10(Z)-Hexadecenoic Acid on Macrophages

| Parameter | Concentration | Effect | Cell Type | Reference |

| IL-6 Secretion | 0.4 - 1000 µM | Dose-dependent decrease in LPS-induced IL-6 secretion | Mouse Peritoneal Macrophages | [5] |

| EC50 for IL-6 Suppression (12h) | 115 µM | Half-maximal effective concentration to suppress IL-6 | Mouse Peritoneal Macrophages | [5] |

Table 2: Comparative Effects of Hexadecenoic Acid Isomers on Cancer Cell Viability

| Compound | Concentration | Effect on Cell Viability | Cell Line | Reference |

| Palmitic Acid | 100 µM | 20-40% reduction after 24-96h | Caco-2 | [7] |

| Palmitic Acid | 150 µM | ~50% reduction after 24h, ~95% reduction after 48-96h | Caco-2 | [7] |

| Sapienic Acid (6cis-16:1) | 200 µM | ~60% reduction after 72-96h | Caco-2 | [7] |

| Palmitoleic Acid (9cis-16:1) | 200 µM | ~80% reduction after 24-96h | Caco-2 | [7] |

Signaling Pathways

The therapeutic effects of hexadecenoic acid isomers are mediated through their interaction with key signaling pathways involved in inflammation and metabolism.

Anti-inflammatory Signaling of 10(Z)-Hexadecenoic Acid

One of the key mechanisms underlying the anti-inflammatory effects of hexadecenoic acid isomers is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[5] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.

-

Mechanism : 10(Z)-Hexadecenoic acid has been shown to activate PPARα signaling.[5] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding leads to the transcriptional repression of pro-inflammatory genes, such as those encoding for cytokines like IL-6.[5]

References

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 55000-42-5: 11-Hexadecenoic acid, methyl ester [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

11-Hexadecenoic Acid, Methyl Ester: A Technical Guide to its Discovery and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and analysis of 11-Hexadecenoic acid, methyl ester. This fatty acid methyl ester (FAME) is a subject of interest in various scientific fields, including entomology, botany, and microbiology, for its roles as a semiochemical and a component of complex lipid mixtures.

Introduction and Physicochemical Properties

This compound, is an unsaturated fatty acid derivative with the molecular formula C17H32O2 and a molecular weight of approximately 268.43 g/mol .[1] Its structure consists of a 16-carbon backbone with a double bond at the 11th carbon position and a methyl ester functional group.[1][2] This compound exists as stereoisomers, with the (Z)- and (E)- forms being of significant biological interest.[3][4] The presence of the methyl ester group increases its solubility in organic solvents while decreasing its solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H32O2 | [1][4] |

| Molecular Weight | 268.4348 g/mol | [4] |

| CAS Registry Number | 55000-42-5 | [4] |

| Isomeric Forms | (Z)-11-Hexadecenoic acid, methyl ester; (E)-11-Hexadecenoic acid, methyl ester | [3][4] |

Discovery and Natural Occurrence

The "discovery" of this compound is not attributed to a single event but rather to its repeated identification in various natural sources through the advancement of analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Role as an Insect Pheromone Precursor

A significant area of research has been the identification of (Z)-11-Hexadecenoic acid and its derivatives as precursors to sex pheromones in various moth species.[5][6] For instance, it is a precursor to the sex pheromone of the turnip moth, Agrotis segetum.[3] The biosynthesis of these pheromones often involves specific enzymes, such as desaturases and reductases, that act on fatty acid precursors.[3]

Presence in Plants and Algae

This compound has been identified as a component of the fatty acid profile in various plants, including those of the Zanthoxylum genus.[1] It has also been detected in the red alga Solieria pacifica, where it co-occurs with other uncommon fatty acids.[7][8] In some plants, there is research into engineering them to produce moth sex pheromone precursors, including (Z)-11-hexadecenoic acid, as an environmentally friendly alternative to pesticides.[9]

Experimental Protocols for Identification and Analysis

The identification and quantification of this compound from biological samples typically involve lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Transesterification

A common procedure for preparing FAMEs from total lipids is acid-catalyzed transesterification.[10]

Protocol: Acid-Catalyzed Transesterification

-

Sample Preparation: Obtain total lipid extract from the biological sample of interest.

-

Reagent Preparation: Prepare a solution of methanolic hydrochloride (e.g., 2 M) by carefully adding acetyl chloride to methanol.[11]

-

Reaction: Mix the lipid extract with the methanolic hydrochloride reagent in a reaction vial.[11]

-

Heating: Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 20 minutes) to ensure complete transesterification.[11]

-

Extraction: After cooling, add a sodium carbonate solution and an organic solvent like n-heptane to extract the FAMEs.[11]

-

Analysis: The organic phase containing the FAMEs is then collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for separating and identifying FAMEs in a mixture.[12][13]

Table 2: Example GC-MS Parameters for FAME Analysis

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | Capillary column (e.g., BPX-5, Omegawax) | [11][14] |

| Carrier Gas | Helium | [11] |

| Flow Rate | Constant flow (e.g., 1 mL/min) | [11] |

| Oven Program | Initial temp 70°C, ramp 5°C/min to 240°C, hold for 5 min | [11] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [13] |

| Ionization Energy | 70 eV | [11] |

| Transfer Line Temp | 240°C | [11] |

| Ion Source Temp | 230°C | [11] |

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.[3] The mass spectrum of its (Z)-isomer typically shows characteristic ions at m/z 268 and 236.[3] Derivatization with dimethyl disulfide (DMDS) can be used to confirm the double bond position, with characteristic ions at m/z 245, 117, and 362 for a Δ11-double bond.[3]

Synthesis and Chemical Reactions

This compound can be synthesized through several methods, including direct esterification of hexadecenoic acid with methanol, transesterification of triglycerides from natural oils, and multi-step chemical synthesis.[1] It can undergo reactions such as hydrogenation of the double bond to form a saturated fatty acid methyl ester and further esterification with other alcohols.[1]

Visualizing the Analysis Workflow

The following diagram illustrates a typical workflow for the extraction and identification of this compound from a biological sample.

Conclusion

This compound is a fatty acid methyl ester with significant biological relevance, particularly as a precursor to insect pheromones and as a component of plant and algal lipids. Its discovery and history are intertwined with the development of sophisticated analytical techniques, primarily GC-MS, which remains the gold standard for its identification and quantification. The detailed protocols and workflows presented in this guide provide a foundation for researchers and scientists working with this and other fatty acid methyl esters.

References

- 1. Buy this compound | 55000-42-5 [smolecule.com]

- 2. CAS 55000-42-5: this compound [cymitquimica.com]

- 3. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 11-Hexadecenoic acid, (92% cis, 8% trans), Monounsaturated fatty acid (CAS 2271-34-3) | Abcam [abcam.com]

- 7. Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. shimadzu.com [shimadzu.com]

- 14. (Z)-11-Hexadecenoic acid, methyl ester [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 11-Hexadecenoic Acid, Methyl Ester via Direct Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hexadecenoic acid, methyl ester, a monounsaturated fatty acid methyl ester (FAME), is a compound of interest in various research fields, including the development of biofuels, lubricants, and as a precursor in the synthesis of more complex molecules.[1] Direct esterification, particularly the Fischer-Speier esterification, represents a straightforward and cost-effective method for its synthesis from 11-hexadecenoic acid and methanol (B129727). This acid-catalyzed reaction is a reversible process that can be driven to completion by manipulating reaction conditions.[2][3] These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound.

Principle of the Method

The synthesis of this compound is achieved through the Fischer esterification, which involves the reaction of 11-hexadecenoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is shifted towards the product side. This is commonly accomplished by using a large excess of one of the reactants, usually the more cost-effective one (methanol), or by removing the water formed during the reaction.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₂O₂ | [4][5][6] |

| Molecular Weight | 268.44 g/mol | [7] |

| CAS Number | 822-05-9 ((Z)-isomer) | [5] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Solubility | Soluble in organic solvents, insoluble in water | [1][8] |

Table 2: Typical Reaction Parameters for Fischer Esterification of Fatty Acids

| Parameter | Condition | Rationale |

| Reactant Molar Ratio (Methanol:Fatty Acid) | >10:1 | Drives the reaction equilibrium towards the ester product.[2] |

| Catalyst | Concentrated Sulfuric Acid (1-5% w/w of fatty acid) | Provides the necessary acid catalysis for the reaction. |

| Reaction Temperature | 60-70 °C (Reflux) | Increases the reaction rate without significant degradation of the unsaturated fatty acid. |

| Reaction Time | 2-4 hours | Sufficient time to reach equilibrium under the specified conditions. |

| Expected Yield | >90% | Based on esterification of similar unsaturated fatty acids like oleic acid.[9] |

Experimental Protocols

Materials and Equipment

-

11-Hexadecenoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Analytical balance

-

pH paper

Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 11-hexadecenoic acid in 20 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add 0.2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue the reflux for 3 hours.

-

Cooling and Neutralization: After 3 hours, remove the flask from the heat and allow it to cool to room temperature. Slowly add 20 mL of a 5% aqueous sodium bicarbonate solution to neutralize the excess acid. Check the pH with pH paper to ensure it is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of hexane and shake vigorously. Allow the layers to separate.

-

Washing: Collect the upper organic layer (hexane). Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution and 20 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the hexane and obtain the crude this compound.

Purification by Column Chromatography (Optional)

If higher purity is required, the crude product can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient as the eluent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS: The GC analysis will show a single major peak corresponding to the methyl ester, and the mass spectrum will exhibit a molecular ion peak (m/z) at 268.4, along with characteristic fragmentation patterns.[4][6]

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.6 ppm. The olefinic protons (-CH=CH-) will appear as multiplets in the region of 5.3-5.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the ester at approximately 174 ppm and peaks for the olefinic carbons around 128-130 ppm.

Mandatory Visualizations

References

- 1. CAS 55000-42-5: this compound [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. (Z)-11-Hexadecenoic acid, methyl ester [webbook.nist.gov]

- 5. (Z)-Methyl hexadec-11-enoate [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. larodan.com [larodan.com]

- 8. CAS 1120-25-8: Methyl palmitoleate | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 11-Hexadecenoic Acid, Methyl Ester via Transesterification of Plant Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of hexadecenoic acid, methyl esters through the transesterification of plant oils. A common C16:1 monounsaturated fatty acid found in certain plant oils is palmitoleic acid ((9Z)-hexadec-9-enoic acid). The production of its methyl ester is a primary focus of these protocols. The specifically requested isomer, 11-Hexadecenoic acid, methyl ester, is not a common constituent of plant-derived triglycerides. Therefore, this document also addresses the potential for its synthesis through alternative methods and the possibility of its formation through double bond isomerization.

The application notes cover both base-catalyzed and acid-catalyzed transesterification methods, using macadamia and sea buckthorn oils as primary examples due to their significant palmitoleic acid content.[1][2] Additionally, protocols for the analysis of the resulting fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS) are provided, which is essential for identifying and quantifying the isomeric composition of the product.[1][3] Finally, a summary of the reported biological activities of C16:1 methyl esters is included, highlighting their potential in research and drug development.

Data Presentation

Table 1: Typical Fatty Acid Composition of Selected Plant Oils

| Fatty Acid | Common Name | Macadamia Nut Oil (%)[1][4][5] | Sea Buckthorn Pulp Oil (%)[2][6][7] |

| C16:0 | Palmitic acid | 8.4 - 13.1 | 34 - 41 |

| C16:1 (n-7) | Palmitoleic acid | 24 - 36 | 32 - 42 |

| C18:0 | Stearic acid | ~6.1 | < 4 |

| C18:1 (n-9) | Oleic acid | 40 - 51 | 17 - 20 |

| C18:2 (n-6) | Linoleic acid | ~1.6 | ~33-36 (seed oil) |

| C18:3 (n-3) | α-Linolenic acid | ~0.22 | ~30-36 (seed oil) |

Table 2: Comparison of Transesterification Protocols and Expected Yields

| Parameter | Base-Catalyzed Protocol | Acid-Catalyzed Protocol |

| Plant Oil | Macadamia Nut Oil | Sea Buckthorn Oil |

| Catalyst | Sodium Hydroxide (B78521) (NaOH) | Sulfuric Acid (H₂SO₄) |

| Molar Ratio (Methanol:Oil) | 6:1 | 9:1 |

| Catalyst Concentration | 1% (w/w of oil) | 2% (w/w of oil) |

| Reaction Temperature | 60 - 65 °C | 60 °C |

| Reaction Time | 1 - 2 hours | 40 minutes (with ultrasound) |

| Expected FAME Yield | > 95% | > 97% |

| Reference | [8] | [9] |

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of Macadamia Nut Oil

This protocol describes the production of fatty acid methyl esters, including methyl palmitoleate, from macadamia nut oil using a sodium hydroxide catalyst.

Materials:

-

Macadamia nut oil (pre-treated to have low free fatty acid and water content)

-

Methanol (B129727) (anhydrous)

-

Sodium hydroxide (NaOH) pellets

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Prepare a sodium methoxide (B1231860) solution by dissolving 1 g of NaOH in 100 mL of methanol. This should be done with caution as the reaction is exothermic.

-

Reaction Setup: In a 500 mL round-bottom flask, add 100 g of macadamia nut oil. Place the flask on a heating mantle with a magnetic stirrer.

-

Transesterification Reaction: Add the sodium methoxide solution to the oil at a 6:1 molar ratio of methanol to oil. Heat the mixture to 60-65 °C with continuous stirring for 1.5 hours.

-

Separation of Glycerol (B35011): After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two layers will form: the upper layer containing the methyl esters and the lower layer containing glycerol. Drain off the glycerol layer.

-

Washing: Wash the methyl ester layer with a saturated sodium chloride solution to remove any remaining catalyst and glycerol. Repeat the washing process 2-3 times.

-

Drying: Dry the methyl ester layer over anhydrous magnesium sulfate and then filter.

-

Solvent Removal: Remove the solvent (hexane, if used for extraction) using a rotary evaporator to obtain the purified fatty acid methyl esters.

Protocol 2: Acid-Catalyzed Transesterification of Sea Buckthorn Oil

This protocol is suitable for oils with higher free fatty acid content, such as some crude sea buckthorn oils. An initial esterification step is followed by transesterification.

Materials:

-

Sea buckthorn oil

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium hydroxide (NaOH) for the second stage

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ultrasonic reactor (optional, can reduce reaction time)

-

Standard laboratory glassware as in Protocol 1

Procedure:

-

Esterification (First Stage):

-

In a round-bottom flask, mix sea buckthorn oil with methanol in a 9:1 molar ratio.

-

Slowly add 2% (w/w of oil) of concentrated sulfuric acid.

-

Heat the mixture to 60 °C and stir vigorously for 40 minutes. If using an ultrasonic reactor, sonication can be applied during this time.[9] This step converts free fatty acids into methyl esters.

-

-

Neutralization and Separation: After cooling, transfer the mixture to a separatory funnel. A two-phase system may not be distinct. Add hexane to extract the oil phase and wash with water to remove the acid catalyst and excess methanol.

-

Transesterification (Second Stage):

-

Transfer the esterified oil from the previous step to a clean, dry round-bottom flask.

-

Prepare a sodium methoxide solution as described in Protocol 1.

-

Add the sodium methoxide solution to the esterified oil.

-

Heat the mixture to 60-65 °C with stirring for 1 hour.

-

-

Purification: Follow steps 4-7 from Protocol 1 to separate glycerol, wash, dry, and isolate the final FAME product.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters

This protocol outlines the analysis of the produced FAMEs to determine their composition and identify different isomers.[1][3]

Materials:

-

Fatty acid methyl ester sample

-

Hexane (GC grade)

-

FAME standard mixture (for peak identification)

-

Gas chromatograph-mass spectrometer (GC-MS) with a polar capillary column (e.g., cyanopropyl-based)

Procedure:

-

Sample Preparation: Dilute a small amount of the FAME product in hexane to a suitable concentration for GC-MS analysis (e.g., 1 mg/mL).

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Scan in a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the FAME peaks by comparing their retention times and mass spectra with those of a known FAME standard mixture.

-

Quantify the relative abundance of each FAME by integrating the peak areas.

-

Positional and geometric isomers of hexadecenoic acid, methyl ester can often be separated on a polar GC column and will exhibit distinct mass spectra, allowing for their differentiation.[1]

-

Synthesis of this compound

As 11-Hexadecenoic acid is not a major component of common plant oils, its methyl ester is typically synthesized through other chemical methods, such as olefin metathesis.[10][11] This process involves the rearrangement of carbon-carbon double bonds. For instance, the cross-metathesis of a shorter-chain α-olefin with a fatty acid methyl ester containing a double bond at a different position can yield new unsaturated esters. While a detailed synthetic protocol is beyond the scope of these application notes, it is a viable route for obtaining this specific isomer for research purposes.

It's also worth noting that double bond migration can occur during both acid and base-catalyzed transesterification, although it is generally not the primary reaction pathway under the conditions described. Harsher conditions (higher temperatures, stronger catalysts, longer reaction times) could potentially lead to the formation of a mixture of positional isomers, including the 11-isomer, but this would result in a complex mixture requiring significant purification.

Biological Activity of C16:1 Methyl Esters

Fatty acid methyl esters, including those with a C16 chain, have been reported to exhibit various biological activities.

-

Antimicrobial Activity: C16 fatty acid methyl esters have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[4][5] The minimum inhibitory concentration (MIC) for Gram-negative bacteria has been reported in the range of 12-24 μg/mL, and for Gram-positive bacteria, 24-48 μg/mL.[4]

-

Antioxidant Activity: The antioxidant potential of FAMEs has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12][13][14] These studies indicate that FAMEs can contribute to antioxidant activity, which is a valuable property in the context of drug development and nutraceuticals.

Mandatory Visualizations

Caption: Experimental workflow for the transesterification of plant oils.

Caption: Logical relationship of transesterification inputs and outputs.

References

- 1. researchgate.net [researchgate.net]

- 2. pjsir.org [pjsir.org]

- 3. Lipid Profile and Antioxidant Activity of Macadamia Nuts (Macadamia integrifolia) Cultivated in Venezuela [scirp.org]

- 4. Fatty acids profile of oil from nine varieties of Macadamia nut [agris.fao.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]

- 7. thepab.org [thepab.org]

- 8. jaast.org [jaast.org]

- 9. journals.caf.ac.cn [journals.caf.ac.cn]

- 10. Cross-Metathesis of Fatty Acid Methyl Esters (FAMEs) for Bio-Jet Fuel Synthesis | AIChE [proceedings.aiche.org]

- 11. [PDF] The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. scielo.br [scielo.br]

Application Note: Purification of 11-Hexadecenoic Acid, Methyl Ester by High-Performance Liquid Chromatography

Introduction

11-Hexadecenoic acid, methyl ester (C16:1 ME) is a monounsaturated fatty acid methyl ester (FAME) that finds applications in various research areas, including lipidomics and the development of biofuels. For accurate biological and chemical studies, a highly purified form of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of FAMEs, offering high resolution and reproducibility.[1] This application note outlines a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (typically a C18 bonded silica), while the mobile phase is polar. Compounds with greater hydrophobicity interact more strongly with the stationary phase and therefore have a longer retention time.[1] In the context of FAMEs, retention time generally increases with the length of the carbon chain and decreases with the number of double bonds.[1][2] This method is designed to separate the target compound, this compound, from other FAMEs and potential impurities.

Experimental Protocol

1. Materials and Reagents

-

Crude this compound sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

HPLC-grade methanol (B129727) (for sample preparation)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a binary pump, autosampler, and column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Sample Preparation

-

Dissolve the crude this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.[1]

-

Vortex the solution until the sample is completely dissolved.[1]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

4. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the purification of this compound. These parameters may require optimization based on the specific HPLC system and the purity of the crude sample.[1][2]

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Gradient | Isocratic or Gradient (e.g., 95% Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

5. Purification Procedure

-

Equilibrate the HPLC column with the mobile phase (e.g., 95% acetonitrile, 5% water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

-

Inject 20 µL of the filtered sample onto the column.[1]

-

Monitor the separation at 205 nm, as FAMEs typically absorb at low UV wavelengths.[1][2]

-

Collect the fraction corresponding to the main peak, which is expected to be this compound. Multiple injections may be necessary to purify a sufficient quantity of the compound.[1]

-

Pool the collected fractions.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator or a stream of nitrogen.[1]

-

Confirm the purity of the final product by re-injecting a small amount onto the HPLC system under the same conditions.[1]

Data Presentation

The following table presents hypothetical data for the purification of this compound. Actual results may vary.

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |

| Crude Sample | 12.5 | 85.2 | ~85% |

| Purified Fraction | 12.5 | 99.5 | >99% |

Experimental Workflow

Caption: Workflow for the purification of this compound by HPLC.

References

Application Notes and Protocols for the GC-MS Analysis of 11-Hexadecenoic Acid, Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides detailed application notes and protocols for the analysis of 11-Hexadecenoic acid, methyl ester, a fatty acid methyl ester (FAME), using GC-MS. Fatty acids are typically derivatized to their methyl esters to increase their volatility, making them amenable to GC analysis.[1] The protocols outlined below cover sample preparation through derivatization, instrument setup, and data analysis.

Experimental Protocols

A critical step in the analysis of fatty acids by GC-MS is the conversion of the polar carboxylic acid group into a more volatile and less polar methyl ester.[1] This process is known as esterification or transesterification.[1]

Protocol 1: Acid-Catalyzed Methylation

This protocol is suitable for the methylation of free fatty acids and the transesterification of lipids. A common reagent is methanolic HCl.

Materials:

-

Sample containing 11-Hexadecenoic acid

-

Methanolic HCl (e.g., 2 M prepared by mixing acetyl chloride with methanol)[2]

-

Heptane (B126788) or Hexane[3][4]

-

1 M Sodium Chloride (NaCl) solution[3]

-

Anhydrous Sodium Sulfate

-

GC Vials

Procedure:

-